1-Boc-4-(4-Carboxybenzyl)piperazine
Overview
Description
1-Boc-4-(4-Carboxybenzyl)piperazine, also known by its IUPAC name 4-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}benzoic acid, is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound, and is commonly used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Boc-4-(4-Carboxybenzyl)piperazine typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group followed by the introduction of a carboxybenzyl group. One common synthetic route includes the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.
Introduction of Carboxybenzyl Group: The protected piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(4-Carboxybenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can undergo coupling reactions with aryl halides using catalysts like palladium in Buchwald-Hartwig amination.
Common reagents used in these reactions include bases like triethylamine, acids like TFA, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-(4-Carboxybenzyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Carboxybenzyl)piperazine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The Boc group provides protection during synthetic steps, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the final structure of the synthesized compound .
Comparison with Similar Compounds
1-Boc-4-(4-Carboxybenzyl)piperazine can be compared with other Boc-protected piperazine derivatives, such as:
1-Boc-piperazine: Lacks the carboxybenzyl group and is used in similar synthetic applications.
1-Boc-(4-benzyl)piperazine: Contains a benzyl group instead of a carboxybenzyl group, used in the synthesis of different bioactive molecules.
The uniqueness of this compound lies in the presence of the carboxybenzyl group, which provides additional functionalization options for further synthetic modifications .
Properties
IUPAC Name |
4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOFKAHLQQITIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383736 | |
Record name | 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479353-63-4 | |
Record name | 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Piperazin-1-yl)methylbenzoic acid, N4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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